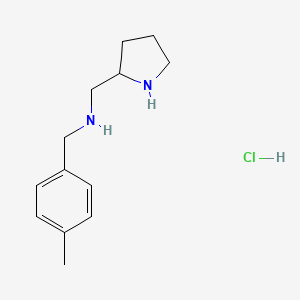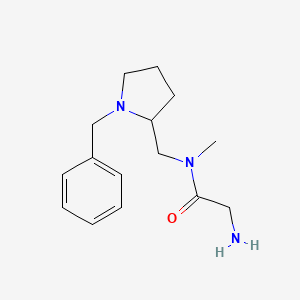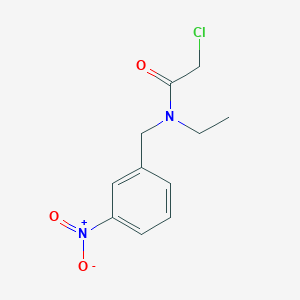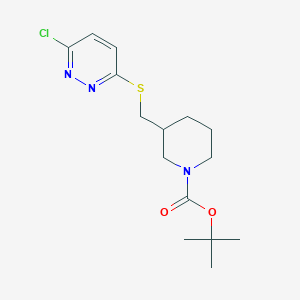
N-(4-Methylbenzyl)-1-(pyrrolidin-2-yl)methanamine hydrochloride
Übersicht
Beschreibung
N-(4-Methylbenzyl)-1-(pyrrolidin-2-yl)methanamine hydrochloride, commonly known as MPMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPMP belongs to the class of psychoactive substances known as designer drugs, which are synthesized in laboratories and are not approved for medical use. In
Wissenschaftliche Forschungsanwendungen
MPMP has been studied for its potential therapeutic applications in treating various neurological and psychiatric disorders, including depression, anxiety, and addiction. It has also been investigated as a potential treatment for Parkinson's disease and Alzheimer's disease.
Wirkmechanismus
MPMP acts as a selective norepinephrine reuptake inhibitor, meaning that it blocks the reuptake of norepinephrine in the brain, leading to increased levels of this neurotransmitter. This increase in norepinephrine levels is believed to be responsible for the therapeutic effects of MPMP.
Biochemical and Physiological Effects:
MPMP has been shown to increase the levels of norepinephrine in the brain, which can lead to increased alertness, focus, and mood elevation. It has also been found to increase dopamine levels, which may contribute to its potential as a treatment for addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of MPMP in lab experiments is its selectivity for norepinephrine reuptake inhibition, which allows for more targeted studies of the effects of this neurotransmitter. However, its status as a designer drug and lack of approval for medical use may limit its availability for research purposes.
Zukünftige Richtungen
Future research on MPMP could focus on its potential as a treatment for specific neurological and psychiatric disorders, as well as its effects on other neurotransmitters and brain regions. Additionally, studies could investigate the long-term effects of MPMP use and potential risks associated with its use.
Eigenschaften
IUPAC Name |
N-[(4-methylphenyl)methyl]-1-pyrrolidin-2-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.ClH/c1-11-4-6-12(7-5-11)9-14-10-13-3-2-8-15-13;/h4-7,13-15H,2-3,8-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSQJTLXGZITDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC2CCCN2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methylbenzyl)-1-(pyrrolidin-2-yl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1-Acetyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid](/img/structure/B3234432.png)

![[(1-Acetyl-pyrrolidin-3-ylmethyl)-ethyl-amino]-acetic acid](/img/structure/B3234436.png)
![1-(2-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-piperidin-1-yl)-ethanone](/img/structure/B3234449.png)
![[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester](/img/structure/B3234455.png)
![[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-benzyl-isopropyl-amine](/img/structure/B3234457.png)
![[1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester](/img/structure/B3234464.png)
![{3-[(Benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid](/img/structure/B3234471.png)
![2-[Cyclopropyl-(1-methyl-piperidin-4-ylmethyl)-amino]-ethanol](/img/structure/B3234483.png)

![N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide](/img/structure/B3234498.png)

![N-[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide](/img/structure/B3234526.png)
